
Pyridine, 2,6-dimethyl-4-(alpha-(2-(dimethylamino)ethyl)benzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine is a complex organic compound that features a pyridine ring substituted with dimethyl groups, a phenyl ring, and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common approach is the alkylation of 2,6-dimethylpyridine with a suitable halide, followed by the introduction of the dimethylamino group through reductive amination. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification steps are also critical to ensure the final product meets the desired specifications.
化学反応の分析
Types of Reactions
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
2,6-dimethylpyridine: A simpler analog without the phenyl and dimethylamino groups.
N,N-dimethyl-3-phenylpropan-1-amine: Lacks the pyridine ring.
3-phenylpropan-1-amine: A basic structure without the pyridine and dimethyl groups.
Uniqueness
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
CAS番号 |
101737-54-6 |
|---|---|
分子式 |
C18H24N2 |
分子量 |
268.4 g/mol |
IUPAC名 |
3-(2,6-dimethylpyridin-4-yl)-N,N-dimethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C18H24N2/c1-14-12-17(13-15(2)19-14)18(10-11-20(3)4)16-8-6-5-7-9-16/h5-9,12-13,18H,10-11H2,1-4H3 |
InChIキー |
MIWMXHBIPQPCHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C)C(CCN(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


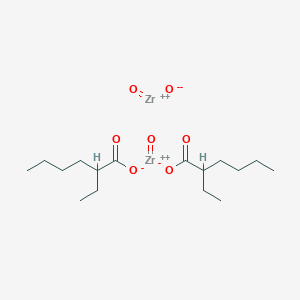
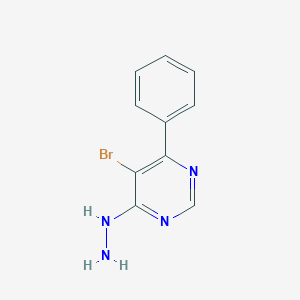
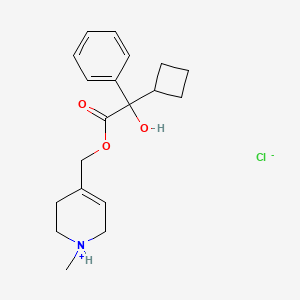
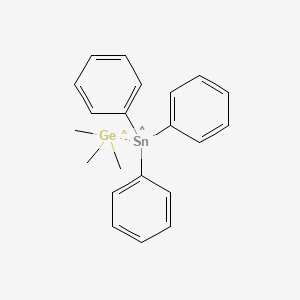
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)

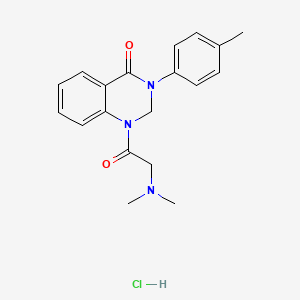
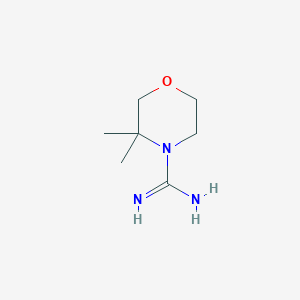



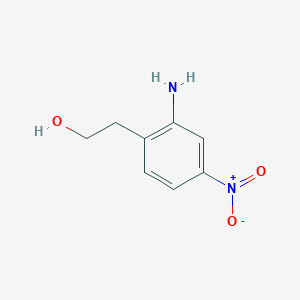

![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)
